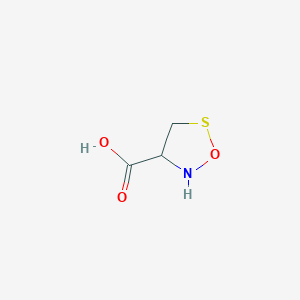
1,2,5-Oxathiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxathiazolidine-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is often studied for its role in biochemical processes and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Oxathiazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cysteine with formaldehyde under acidic conditions, leading to the formation of the oxathiazolidine ring. The reaction typically requires careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxathiazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to achieve the desired reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted oxathiazolidine derivatives, depending on the nucleophile used.
Scientific Research Applications
1,2,5-Oxathiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biochemical pathways, particularly those involving sulfur and nitrogen metabolism.
Medicine: Research has explored its potential therapeutic benefits, including its use as a precursor for the synthesis of drugs with antioxidant and anti-inflammatory properties.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its stability and compatibility with other ingredients.
Mechanism of Action
The mechanism of action of 1,2,5-oxathiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a prodrug, releasing active metabolites that exert biological effects. For example, it can be metabolized to release cysteine, which is a precursor for the synthesis of glutathione, a key antioxidant in cells. This mechanism is particularly relevant in its potential therapeutic applications for reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Similar in structure but lacks the oxygen atom in the ring.
Oxazolidine-4-carboxylic acid: Contains an oxygen atom in place of sulfur.
Thiazolidine-2,4-dione: Contains a carbonyl group at the 2-position, making it structurally distinct but functionally similar.
Uniqueness
1,2,5-Oxathiazolidine-4-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals and biochemical research.
Properties
CAS No. |
111990-24-0 |
|---|---|
Molecular Formula |
C3H5NO3S |
Molecular Weight |
135.14 g/mol |
IUPAC Name |
1,2,5-oxathiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C3H5NO3S/c5-3(6)2-1-8-7-4-2/h2,4H,1H2,(H,5,6) |
InChI Key |
XCDAGHNWUCCFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NOS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


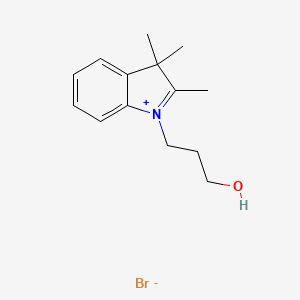
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
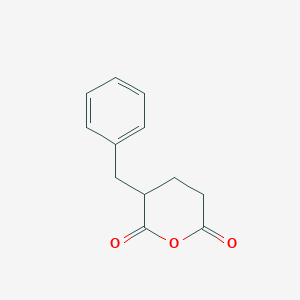
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
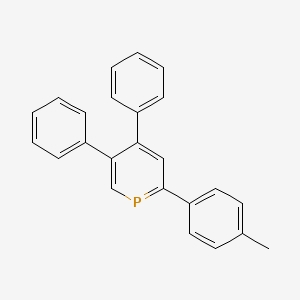
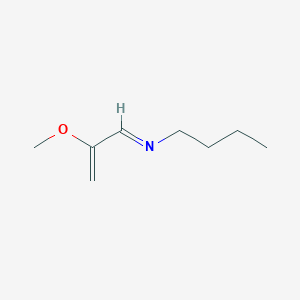
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
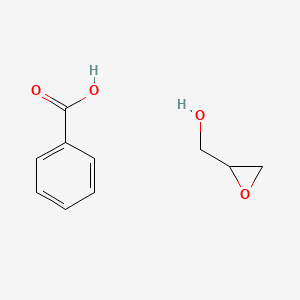
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
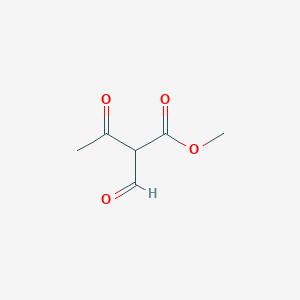
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
